Introduction: Unveiling a Versatile Fluorinated Building Block
Introduction: Unveiling a Versatile Fluorinated Building Block
An In-Depth Technical Guide to 2-Chloro-4,6-difluorophenol (CAS: 2267-99-4): Properties, Reactivity, and Synthetic Potential
2-Chloro-4,6-difluorophenol is a halogenated aromatic compound featuring a hydroxyl group, a chlorine atom, and two fluorine atoms on a benzene ring. As a substituted phenol, it belongs to a class of compounds that are foundational intermediates in the synthesis of a wide array of high-value molecules. In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms is a widely employed tactic to modulate a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[1][2]
This technical guide offers a comprehensive analysis of 2-Chloro-4,6-difluorophenol (CAS No. 2267-99-4) for researchers, medicinal chemists, and process development scientists. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this paper will synthesize information from closely related analogues and first-principle chemical concepts to provide a robust profile. We will delve into its predicted physicochemical and spectroscopic properties, analyze its chemical reactivity from a mechanistic standpoint, propose a viable synthetic route, and explore its potential applications as a key building block in the development of novel active pharmaceutical ingredients (APIs).[3]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral characteristics is essential for its application in synthesis and analysis.
Physicochemical Properties
| Property | Value / Prediction | Source / Rationale |
| CAS Number | 2267-99-4 | [4] |
| Molecular Formula | C₆H₃ClF₂O | [5] |
| Molecular Weight | 164.54 g/mol | [6] |
| Appearance | Predicted to be a low-melting solid or liquid at room temperature. | Based on analogues like 2,4-difluorophenol (m.p. 22.4°C)[7] and 2,6-difluorophenol (m.p. 38-41°C). |
| Predicted pKa | ~7.0 - 7.5 | The strong inductive electron-withdrawing effects of the two fluorine atoms and one chlorine atom are expected to significantly increase the acidity of the phenolic proton, making it more acidic than 2,6-difluorophenol (pKa 7.34).[8] |
| Storage | Sealed in a dry, cool, and well-ventilated place. | [6] |
Predicted Spectroscopic Data
Definitive spectra for 2-Chloro-4,6-difluorophenol are not widely published. The following tables outline the expected spectroscopic characteristics, which are crucial for reaction monitoring and structural confirmation. These predictions are based on established principles of NMR, IR, and MS, and data from similar structures.[9][10][11][12]
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling | Assignment |
|---|---|---|---|
| ~ 7.10 - 7.30 | dd (doublet of doublets) | ~8 Hz (H-H), ~8 Hz (H-F) | Aromatic H (at C3) |
| ~ 6.80 - 7.00 | dd (doublet of doublets) | ~8 Hz (H-H), ~10 Hz (H-F) | Aromatic H (at C5) |
| ~ 5.5 - 6.5 | br s (broad singlet) | - | Phenolic -OH |
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (C-F Coupling) |
|---|---|---|
| C1 (-OH) | 145 - 150 | d (doublet) |
| C2 (-Cl) | 115 - 120 | d (doublet) |
| C3 | 120 - 125 | s (singlet) |
| C4 (-F) | 155 - 160 | d (doublet) |
| C5 | 110 - 115 | d (doublet) |
| C6 (-F) | 152 - 157 | d (doublet) |
Table 4: Key Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3550 - 3200 | Strong, Broad | O-H Stretch |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Bending |
| 1250 - 1000 | Strong | C-F Stretch |
| 850 - 650 | Strong | C-Cl Stretch |
Table 5: Predicted Mass Spectrometry (MS) Fragmentation
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 164/166 | High | [M]⁺ (Molecular ion peak with ~3:1 ratio for ³⁵Cl/³⁷Cl isotopes) |
| 136/138 | Medium | [M - CO]⁺ |
| 101 | Medium | [M - CO - Cl]⁺ |
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Chloro-4,6-difluorophenol is governed by the interplay of electronic and steric effects of its substituents.
-
Hydroxyl (-OH) Group: A powerful activating, ortho-, para-directing group for electrophilic aromatic substitution. It also serves as a proton donor (acidic) and, upon deprotonation, forms a highly nucleophilic phenoxide.
-
Fluorine (-F) and Chlorine (-Cl) Atoms: These halogens are deactivating via their strong inductive electron-withdrawing effect (-I) but are ortho-, para-directing due to resonance electron donation (+R).
Electrophilic Aromatic Substitution (EAS)
The primary question for EAS reactions (e.g., nitration, halogenation, Friedel-Crafts) is which position on the ring is most susceptible to attack. The C2, C4, and C6 positions are already substituted. The available positions are C3 and C5.
-
Position C5: This position is para to the strongly activating -OH group and meta to the C4-Fluorine and C6-Fluorine.
-
Position C3: This position is ortho to the -OH group but is also flanked by the C2-Chlorine and C4-Fluorine, which may impose some steric hindrance.
The powerful para-directing effect of the hydroxyl group is the dominant factor, making the C5 position the most probable site for electrophilic attack. The combined deactivating inductive effects of the three halogens mean that forcing conditions (e.g., stronger Lewis acids, higher temperatures) may be required compared to less substituted phenols.[8]
Acidity and Nucleophilicity
The three electron-withdrawing halogens stabilize the negative charge of the corresponding phenoxide ion through a strong inductive effect. This significantly increases the acidity of the phenolic proton (lowers the pKa) compared to phenol (pKa ~10) and even 2,6-difluorophenol (pKa ~7.34).[8] This enhanced acidity means that deprotonation can be achieved with milder bases (e.g., K₂CO₃) to form the phenoxide anion. This resulting phenoxide is a potent nucleophile, readily participating in reactions like Williamson ether synthesis (O-alkylation) and O-acylation.
Synthetic Strategies
While multiple pathways to halogenated phenols exist, a common and effective strategy involves the direct, regioselective halogenation of a suitable precursor.[13] A plausible and logical route to 2-Chloro-4,6-difluorophenol is the electrophilic chlorination of 3,5-difluorophenol. The hydroxyl group of the starting material will direct the incoming chlorine electrophile to the ortho position (C2, C4, or C6). Due to symmetry, the C2 and C6 positions are equivalent and sterically accessible, leading to the desired product.
Protocol 1: Proposed Synthesis via Electrophilic Chlorination
This protocol describes a general, self-validating procedure based on established methods for phenol chlorination.[14][15]
Materials:
-
3,5-Difluorophenol (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3,5-difluorophenol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add sulfuryl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by vacuum distillation or column chromatography on silica gel to obtain pure 2-Chloro-4,6-difluorophenol.
Applications in Research and Development
2-Chloro-4,6-difluorophenol is identified as a crucial building block for synthesizing various APIs.[3] Its utility stems from its identity as a functionalized, electron-deficient aromatic ring that can be elaborated into more complex molecular architectures.
-
Scaffold for Bioactive Molecules: Halogenated phenols are integral components of numerous pharmaceuticals and agrochemicals. For instance, the 2-chloro-6-fluorophenyl moiety, derived from a related starting material, is the critical side chain in the penicillinase-resistant antibiotic flucloxacillin.[16] Similarly, the difluorophenol motif is found in various kinase inhibitors.[8] 2-Chloro-4,6-difluorophenol provides a unique substitution pattern for chemists to explore in structure-activity relationship (SAR) studies.
-
Intermediate for Heterocycle Synthesis: The phenolic hydroxyl group can be used as a handle to build adjacent heterocyclic rings (e.g., benzofurans, benzoxazoles), which are privileged structures in medicinal chemistry.
-
Bioisosteric Replacement: The highly acidic nature of the 2,6-difluorophenol moiety has been exploited as a bioisostere for carboxylic acids, a strategy used to improve pharmacokinetic properties like cell permeability.[8] Given its predicted higher acidity, 2-Chloro-4,6-difluorophenol could serve a similar purpose in drug design.
Safety, Handling, and Storage
No specific safety data sheet for 2-Chloro-4,6-difluorophenol is publicly detailed.[17] However, based on the known hazards of structurally similar compounds like 4-Chloro-2,6-difluorophenol and 2,6-difluorophenol, it should be handled as a hazardous substance.[18][19]
Table 6: Anticipated Hazard Classifications
| Hazard Class | Category | Statement |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3/4 | Toxic or harmful if swallowed, in contact with skin, or if inhaled.[19] |
| Skin Corrosion / Irritation | Category 1B/2 | Causes severe skin burns and irritation.[19] |
| Serious Eye Damage / Irritation | Category 1 | Causes serious eye damage.[19] |
| Aquatic Hazard | - | Potentially toxic to aquatic life with long-lasting effects.[18] |
Handling:
-
Use only in a well-ventilated area, preferably inside a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly closed.
-
Store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
2-Chloro-4,6-difluorophenol represents a synthetically valuable but currently under-characterized chemical entity. Its trifunctional substitution pattern—a nucleophilic/acidic hydroxyl group and an electron-deficient aromatic ring—makes it a promising starting material for constructing complex molecules. By applying fundamental principles of chemical reactivity and drawing logical comparisons with well-documented analogues, this guide provides a predictive but robust framework for its properties, reactivity, and synthesis. For professionals in drug discovery and development, 2-Chloro-4,6-difluorophenol offers a unique combination of features ripe for exploitation in the design of next-generation therapeutics and agrochemicals.
References
Click to expand
-
PubChem. (n.d.). 2-Chloro-4,6-difluorophenol. Retrieved from [Link]
-
Angene. (n.d.). 2-Chloro-4,6-difluorophenol | 2267-99-4. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-fluorophenol. Retrieved from [Link]
-
WorldOfChemicals. (2025, October 16). Sourcing 2-Chloro-4,6-difluorophenol: A Buyer's Guide for Pharmaceutical Intermediates. Retrieved from [Link]
- Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
- Google Patents. (n.d.). CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
-
PubChem. (n.d.). 2,4-Difluorophenol. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Manufacturing Insights of 2,6-Difluorophenol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-fluorophenol. Retrieved from [Link]
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2-Chloro-4,6-difluorophenol | C6H3ClF2O | CID 22599674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenol, 2-chloro-4,6-difluoro- | 2267-99-4 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Chloro-4-fluorophenol(1996-41-4) 1H NMR spectrum [chemicalbook.com]
- 11. 2,6-Difluorophenol(28177-48-2) 1H NMR spectrum [chemicalbook.com]
- 12. m.youtube.com [m.youtube.com]
- 13. nbinno.com [nbinno.com]
- 14. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. echemi.com [echemi.com]
- 18. fishersci.com [fishersci.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
